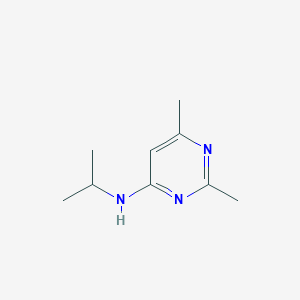
2,6-二甲基-N-(丙-2-基)嘧啶-4-胺
描述
2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine is a chemical compound that belongs to the family of pyrimidine derivatives. Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known for their plentiful biological activities, including modulation of myeloid leukemia, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents were intensively explored . Special attention was given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .Molecular Structure Analysis
The molecular structure of 2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine consists of a pyridine linked (not fused) to a pyrimidine by a bond .Chemical Reactions Analysis
Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .科学研究应用
农药抗性管理
由于其独特的作用机制,嘧啶胺衍生物被认为是管理农药抗性的有前景的农业化合物 . 目前尚未报道对这些杀菌剂的抗性 .
玉米锈病的防治
嘧啶胺衍生物之一,(S)-5-氯-6-(二氟甲基)-2-甲基-N-(1-((5-(三氟甲基)吡啶-2-基)氧)丙-2-基)嘧啶-4-胺,对玉米锈病表现出优异的防治效果 . 它比商品杀菌剂戊唑醇具有更好的防治效果 .
新化合物的合成
“2,6-二甲基-N-(丙-2-基)嘧啶-4-胺”可以用作设计和合成新的嘧啶胺衍生物的模板 . 这些新化合物可能具有不同的性质和应用 .
构效关系的研究
对“2,6-二甲基-N-(丙-2-基)嘧啶-4-胺”及其衍生物的研究有助于理解嘧啶胺化合物的构效关系 . 这可以指导设计具有所需性质的新化合物 .
新型农药的开发
嘧啶胺衍生物因其优异的生物活性而成为农药领域的研究热点 . 利用“2,6-二甲基-N-(丙-2-基)嘧啶-4-胺”开发新型农药有助于确保作物的产量和品质 .
作用机制
2,6-DMPPA’s mechanism of action is not well understood. However, it is believed to interact with proteins and enzymes in the body, resulting in a change in their activity. For example, it has been found to interact with acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter levels in the brain. It is thought that 2,6-DMPPA binds to the active site of the enzyme and inhibits its activity, resulting in an increase in neurotransmitter levels.
Biochemical and Physiological Effects
2,6-DMPPA has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to inhibit the enzyme acetylcholinesterase, resulting in an increase in neurotransmitter levels. It has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been found to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
2,6-DMPPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in the scientific research field. Additionally, it is stable in a variety of conditions and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not well understood, and it can be toxic to humans and animals if ingested in large doses.
未来方向
There are many potential future directions for research involving 2,6-DMPPA. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, as well as its potential uses as a drug or therapeutic agent. Furthermore, research could be done to explore its potential toxicity and to develop methods to reduce its toxicity. Finally, research could be done to explore its potential uses in other areas, such as agriculture and industrial applications.
属性
IUPAC Name |
2,6-dimethyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)10-9-5-7(3)11-8(4)12-9/h5-6H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRMARPJTMQCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



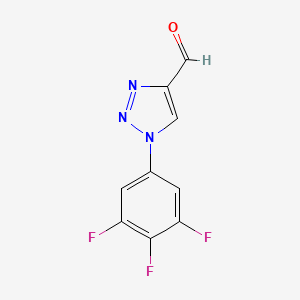


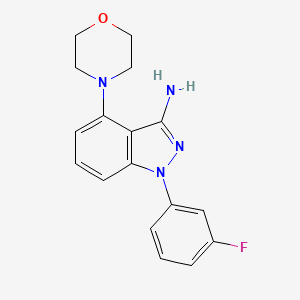
![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)
![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)




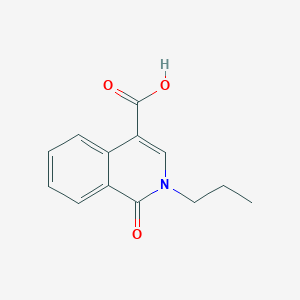
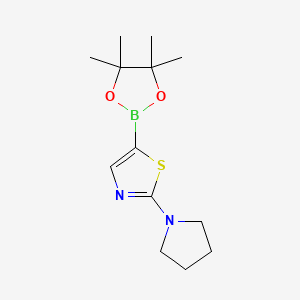
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)